molecular formula C7H9ClF2N2O B1415834 (4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride CAS No. 2231673-75-7

(4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride

Cat. No. B1415834
M. Wt: 210.61 g/mol
InChI Key: CYPSQTPWFWFRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2231673-75-7 . It has a molecular weight of 210.61 and its IUPAC name is (4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “(4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride” is 1S/C7H8F2N2O.ClH/c8-7(9)12-6-1-2-11-5(3-6)4-10;/h1-3,7H,4,10H2;1H . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“(4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride” is a solid at ambient temperature .

Scientific Research Applications

Photocytotoxicity and Cellular Imaging

  • Iron(III) Complexes for Photocytotoxicity and Imaging : Iron(III) complexes involving pyridin-2-yl)methanamine derivatives have been synthesized and exhibit unprecedented photocytotoxicity in red light, proving effective in various cell lines through apoptosis and reactive oxygen species generation. This suggests potential applications in targeted cancer therapies and imaging (Basu et al., 2014).

Ligand Exchange and Spin State Equilibria

  • Fe(II) Complexes in Aqueous Media : Studies on Fe(II) complexes based on pyridin-2-yl)methanamine derivatives have shown significant insights into ligand exchange and spin state equilibria, which are critical for understanding the behavior of such complexes in various environments (Draksharapu et al., 2012).

Schiff Base Synthesis and Anticonvulsant Activity

  • Heterocyclic Schiff Bases : Novel Schiff bases of 3-aminomethyl pyridine, which might include (4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride or similar derivatives, have been synthesized and demonstrated notable anticonvulsant activity, indicating potential pharmaceutical applications (Pandey & Srivastava, 2011).

Synthesis and Characterization of Boronates

  • Di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) Boronates : A new family of boronates synthesized using (±)-piperidin-2-yl-methanamine demonstrates antiosteoclast activity, suggesting their potential use in medical research for bone-related diseases (Reddy et al., 2012).

Detection of Metal Ions

  • Selective Detection of Hg2+ and Ni2+ Ions : Compounds synthesized using (pyridine-2-yl)methanamine have shown the ability to detect Hg and Ni ions selectively, indicating their use in environmental monitoring and detection of heavy metals (Aggrwal et al., 2021).

Catalytic Applications

  • Pincer Palladacycles Synthesis and Catalytic Evaluation : Synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their transformation into pincer palladacycles have been explored for catalytic applications, suggesting potential use in organic synthesis and industrial catalysis (Roffe et al., 2016).

Photodynamic Therapy

  • Iron(III) Complexes with Schiff Base for Photocytotoxicity : Research on Iron(III) complexes using pyridin-2-yl)methanamine derivatives indicates their potential in photodynamic therapy, showing significant uptake in cancer cells and remarkable photocytotoxicity (Basu et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P271, P261, and P280 .

properties

IUPAC Name

[4-(difluoromethoxy)pyridin-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O.ClH/c8-7(9)12-6-1-2-11-5(3-6)4-10;/h1-3,7H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPSQTPWFWFRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OC(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride
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(4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride
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(4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride
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(4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride

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